molecular formula C6H10O7 B1204659 3-dehydro-L-gulonate

3-dehydro-L-gulonate

Cat. No. B1204659
M. Wt: 194.14 g/mol
InChI Key: WTAHRPBPWHCMHW-LWKDLAHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dehydro-L-gulonate belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. 3-Dehydro-L-gulonate is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, 3-dehydro-L-gulonate is primarily located in the cytoplasm. 3-Dehydro-L-gulonate participates in a number of enzymatic reactions. In particular, 3-dehydro-L-gulonate can be biosynthesized from L-gulonic acid. 3-Dehydro-L-gulonate can also be converted into 3-dehydro-L-gulonic acid 6-phosphate.
3-dehydro-L-gulonic acid is a derivative of L-gulonic acid having a keto group at the 3-position. It has a role as an Escherichia coli metabolite. It is a ketoaldonic acid and a hexonic acid. It derives from a L-gulonic acid. It is a conjugate acid of a 3-dehydro-L-gulonate.

Scientific Research Applications

Enzymatic Function and Structure

  • L-Gulonate 3-dehydrogenase (GDH) in Uronate Cycle : GDH catalyzes the conversion of L-gulonate into dehydro-L-gulonate, playing a crucial role in the uronate cycle. Structural and mutagenesis studies provide insights into the enzyme's function and coenzyme specificity (Ishikura et al., 2005).

Biochemical Transformations

  • From L-Ascorbic Acid to 2,3-Diketo-L-Gulonic Acid : The oxidative degradation of L-ascorbic acid leads to the formation of 2,3-diketo-L-gulonic acid. This transformation is significant in understanding vitamin C metabolism (Kang, Sapper, & Lohmann, 1982).
  • Interactions in Ascorbic Acid Degradation : Research on 2,3-diketo-L-gulonic acid reveals its role in the degradation of L-ascorbic acid, highlighting the complexity of vitamin C breakdown (Miyake & Kurata, 1998).

Structural and Kinetic Properties

  • Subunit Structure of L-beta-hydroxy Acid Dehydrogenase : Studies on L-beta-hydroxyacid dehydrogenase, which interacts with L-gulonate, provide insights into the enzyme's subunit structure and kinetic properties (Cannistraro, Borack, & Chase, 1979).

Enzymatic Modulation and Crystal Structure

  • Modulation by Low Concentrations of P(i) : GDH activity is modulated by low concentrations of P(i), impacting the enzyme's catalytic efficiency and stability against denaturation (Asada et al., 2010).

Metabolic Pathways in Animals and Bacteria

  • L-Gulonate Catabolism : The catabolism of L-gulonate in Escherichia coli and Salmonella typhimurium demonstrates distinct metabolic pathways for glucuronate in bacteria compared to animals (Cooper, 1980).

Ascorbic Acid Determination

  • Colorimetric Determination : A method for determining L-ascorbic acid in the presence of dehydro-L-ascorbic acid and 2,3-diketo-L-gulonic acid offers precision and specificity, important for pharmaceutical preparations (Wahba, Yassa, & Labib, 1974).

Biological Significance and Chemical Behavior

  • Calcium Sugar Carboxylate Interactions : The complex formation between L-gulonate and Ca2+ ions in alkaline medium highlights the importance of sugar carboxylate interactions in certain industrial processes (Kutus et al., 2018).
  • Polarographic Study of Oxidation Products : The polarographic behavior of the 3,4-endiol form of 2,3-diketogulono-δ-lactone formed from L-ascorbic acid in neutral solutions contributes to understanding the stability and reactivity of vitamin C derivatives (Takagi et al., 1991).

Enzyme Evolution and Metabolic Pathways

  • Fungal D-Glucuronic Acid Pathway : The identification of enzymes in the D-glucuronic acid pathway in fungi, including 2-keto-L-gulonate reductase, expands our understanding of sugar metabolism in microorganisms (Kuivanen, Arvas, & Richard, 2017).

properties

Product Name

3-dehydro-L-gulonate

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

IUPAC Name

(2S,4R,5S)-2,4,5,6-tetrahydroxy-3-oxohexanoic acid

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,5,7-9,11H,1H2,(H,12,13)/t2-,3+,5-/m0/s1

InChI Key

WTAHRPBPWHCMHW-LWKDLAHASA-N

Isomeric SMILES

C([C@@H]([C@H](C(=O)[C@@H](C(=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(=O)C(C(=O)O)O)O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-dehydro-L-gulonate
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3-dehydro-L-gulonate
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3-dehydro-L-gulonate
Reactant of Route 4
3-dehydro-L-gulonate
Reactant of Route 5
3-dehydro-L-gulonate
Reactant of Route 6
3-dehydro-L-gulonate

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